berkeleyacetal A

Description

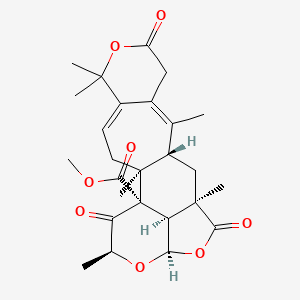

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32O8 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

methyl (1S,2S,12S,14R,17R,19S,21R)-2,6,6,11,14,19-hexamethyl-8,15,20-trioxo-7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,10-diene-1-carboxylate |

InChI |

InChI=1S/C26H32O8/c1-12-14-10-17(27)34-23(3,4)15(14)8-9-25(6)16(12)11-24(5)18-20(33-21(24)29)32-13(2)19(28)26(18,25)22(30)31-7/h8,13,16,18,20H,9-11H2,1-7H3/t13-,16-,18+,20+,24+,25-,26-/m0/s1 |

InChI Key |

XNTNCSKBTFROEZ-YAVZHVFSSA-N |

Isomeric SMILES |

C[C@H]1C(=O)[C@@]2([C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(CC=C5C(=C4C)CC(=O)OC5(C)C)C)C)C(=O)OC |

Canonical SMILES |

CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=C4C)CC(=O)OC5(C)C)C)C)C(=O)OC |

Synonyms |

berkeleyacetal A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Initial Isolation from Extremophilic Fungal Sources

Berkeleyacetal A, a complex meroterpenoid, was first discovered and isolated from a strain of the fungus Penicillium rubrum nih.govnih.gov. This particular fungus was sourced from a profoundly unique and harsh environment: the deep waters of the Berkeley Pit Lake in Butte, Montana, USA nih.govnih.govacs.orgumt.eduacs.org. The Berkeley Pit Lake is a former open-pit copper mine, now a Superfund site, filled with approximately 1140 billion liters of highly acidic (pH 2.5) and metal-sulfate-rich water nih.govumt.eduacs.org.

The specific fungal strain that produces this compound was isolated from a water sample collected at a depth of 885 feet nih.gov. The extremophilic nature of this microorganism, thriving in such a toxic environment, is believed to contribute to its production of novel bioactive compounds umt.eduacs.org. The initial cultivation of this Penicillium rubrum strain was carried out in an acidified potato dextrose broth (pH 2.7) for 21-24 days to mimic its natural habitat and encourage the production of its unique secondary metabolites nih.gov.

Table 1: Initial Isolation Details of this compound

| Parameter | Description |

|---|---|

| Organism | Penicillium rubrum Stoll nih.gov |

| Source Location | Berkeley Pit Lake, Butte, Montana, USA nih.govacs.org |

| Environmental Niche | Acidic (pH 2.5), metal-sulfate rich water from a former copper mine nih.govumt.eduacs.org |

| Isolation Depth | 885 feet nih.gov |

| Culture Medium | Acidified potato dextrose broth (pH 2.7) nih.gov |

Following their initial discovery in the United States, berkeleyacetals and structurally related metabolites have been isolated from the same fungal genus, Penicillium, in other parts of the world acs.org. These findings indicate that the capacity to produce this class of compounds is not limited to the specific extremophilic strain from the Berkeley Pit Lake. Notably, these compounds have been isolated from soil samples collected in Fukushima, Japan, and Heilongjiang, China acs.org. The genus Penicillium is known for its widespread distribution and ability to inhabit diverse and uncommon environments, from deep ocean sediments to wastewater from mines researchgate.net.

Table 2: Reported Global Locations of Berkeleyacetal-Producing Fungi

| Location | Source Type | Fungal Genus |

|---|---|---|

| Butte, Montana, USA | Acid mine waste water nih.govacs.org | Penicillium nih.govacs.org |

| Fukushima, Japan | Soil sample acs.org | Penicillium acs.org |

| Heilongjiang, China | Soil sample acs.org | Penicillium |

Advanced Chromatographic and Spectroscopic Isolation Techniques

An NMR-guided fractionation strategy was instrumental in identifying and isolating this compound and its analogues, berkeleyacetal B and C nih.gov. After an initial fractionation of the crude chloroform (B151607) extract using LH-20 column chromatography, the resulting fractions were analyzed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy nih.gov. Researchers examined the ¹H NMR spectra from all column fractions specifically looking for spectral evidence of compounds structurally related to other known metabolites from the fungus, such as berkeleydione nih.govacs.org. Fractions that showed promising and characteristic NMR signals were prioritized for further purification, typically using High-Performance Liquid Chromatography (HPLC), which ultimately led to the isolation of pure this compound nih.gov.

The isolation process was also heavily directed by a bioassay-guided approach nih.gov. The initial crude chloroform extract from the Penicillium rubrum culture demonstrated inhibitory activity against two enzymes: matrix metalloproteinase-3 (MMP-3) and caspase-1 nih.govresearchgate.net. These enzymes are significant targets in cancer and inflammation research, respectively nih.gov. This promising biological activity served as a marker to direct the fractionation process. Each subsequent fraction from the chromatographic separations was tested using these enzyme inhibition assays nih.govresearchgate.net. Only the fractions that retained the inhibitory activity were selected for further purification steps, ensuring that the chemical isolation efforts remained focused on the bioactive constituents of the extract. This method confirmed that the isolated berkeleyacetals, including this compound, were responsible for the observed biological activity nih.gov.

Table 3: Overview of Isolation Methodologies

| Technique | Principle | Application in this compound Isolation |

|---|---|---|

| Bioassay-Guided Fractionation | Fractions are tested for biological activity to guide purification. | The crude extract and subsequent fractions were tested for MMP-3 and caspase-1 inhibition to isolate active compounds nih.govresearchgate.net. |

| NMR-Guided Fractionation | ¹H NMR spectra of fractions are analyzed to identify structurally related compounds. | Column fractions were screened by ¹H NMR to find analogues of known metabolites, leading to the identification of berkeleyacetals A, B, and C nih.gov. |

| Chromatography | Separation of compounds based on physical and chemical properties. | Techniques included LH-20 column chromatography and both preparative and semi-preparative Si gel HPLC nih.gov. |

Elucidation of the Berkeleyacetal a Molecular Architecture

Spectroscopic Methodologies for Structural Characterization

The initial determination of berkeleyacetal A's structure relied heavily on a suite of spectroscopic methods. These techniques provided the fundamental data needed to understand its atomic composition and the way its atoms are connected.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in elucidating the complex structure of this compound. nih.govnih.gov Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, researchers were able to piece together the connectivity of the molecule. nih.gov

The ¹H NMR spectrum revealed the presence of several key structural units, including a saturated δ-lactone A ring, a methyl ester, and both tri-substituted and tetra-substituted olefins. nih.gov For instance, the axial methyl protons H₃-17 and equatorial methyl protons H₃-18 showed correlations that helped define the A ring's structure. nih.gov The olefinic proton H-14 showed long-range correlations to other carbons, further defining the ring system. nih.gov

The ¹³C NMR data complemented the proton data, confirming the presence of 26 carbon atoms, including 11 quaternary carbons, 5 methines, 3 methylenes, and 7 methyl carbons. nih.gov Key chemical shifts indicated the presence of a saturated ketone (C-10), a methyl ester (C-20 and C-26), and two lactones (C-1 and C-8). nih.gov The combination of these NMR techniques allowed for the assignment of the relative configuration of the various stereocenters within the molecule. nih.govresearchgate.net

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | δc (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 170.6 C | |

| 2 | 35.1 CH₂ | 3.37 bs |

| 3 | 127.5 C | |

| 4 | 135.1 C | |

| 5 | 49.9 CH | 2.85 d, 11.5 |

| 6 | 23.3 CH₂ | 1.85 m, 1.45 m |

| 7 | 42.2 CH | 2.65 t, 11.5 |

| 8 | 175.7 C | |

| 9 | 59.8 C | |

| 10 | 212.8 C | |

| 11 | 51.5 C | |

| 12 | 87.2 C | |

| 13 | 36.0 CH₂ | 2.45 d, 14.0, 1.95 d, 14.0 |

| 14 | 124.9 CH | 6.25 s |

| 15 | 135.5 C | |

| 16 | 82.9 C | |

| 17 | 26.5 CH₃ | 1.45 s |

| 18 | 21.6 CH₃ | 1.67 s |

| 19 | 15.6 CH₃ | 1.15 s |

| 20 | 170.8 C | |

| 21 | 24.5 CH₃ | 1.40 s |

| 22 | 86.8 CH | 3.65 s |

| 23 | 121.2 CH | 6.05 s |

| 24 | 142.3 C | |

| 25 | 18.0 CH₃ | 1.30 s |

| 26 | 52.8 CH₃ | 3.75 s |

Data sourced from Stierle, et al. (2007). nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was a critical tool in determining the exact molecular formula of this compound. nih.govnih.gov This technique provided a highly accurate mass measurement of the molecule, allowing for the unambiguous determination of its elemental composition.

Vibrational and Electronic Spectroscopy in Structure Elucidation

While NMR and mass spectrometry provided the primary structural information, vibrational and electronic spectroscopy offered complementary data. nih.govnih.gov Infrared (IR) spectroscopy would have been used to identify the presence of key functional groups, such as the carbonyl groups of the ketones, esters, and lactones, as well as hydroxyl groups and carbon-carbon double bonds. researchgate.netacs.org Ultraviolet-visible (UV-Vis) spectroscopy would have provided information about the conjugated systems within the molecule, such as the enone and diene moieties. mdpi-res.com The correlation between electronic and vibrational transitions is a sensitive reporter of structural dynamics. austinpspencer.com

Stereochemical Assignment and Absolute Configuration Determination

Beyond determining the connectivity of atoms, a crucial aspect of elucidating the structure of a complex natural product like this compound is the assignment of its stereochemistry—the precise three-dimensional arrangement of its atoms.

Single-Crystal X-ray Diffraction Analysis for Definitive Structure

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. acs.orgberkeley.eduuhu-ciqso.es For this compound, obtaining suitable crystals allowed for a detailed X-ray analysis. rsc.org This technique involves bombarding a single crystal with X-rays and analyzing the resulting diffraction pattern. berkeley.edu The analysis of this pattern provides the precise coordinates of each atom in the crystal lattice, thereby establishing the molecule's absolute configuration. The structure of this compound was confirmed by X-ray analysis. rsc.org

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Elucidation

In cases where suitable crystals for X-ray diffraction cannot be obtained, Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, provides a powerful alternative for determining the absolute configuration of chiral molecules. nih.govx-mol.netnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org

For this compound and its analogues, experimental ECD spectra were compared with theoretically calculated spectra for different possible stereoisomers. mdpi.comnih.gov A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. nih.gov For instance, the absolute configuration of a related compound, amestolkolide E, was determined by comparing its experimental ECD spectrum with the calculated spectrum, which showed a negative Cotton effect around 243 nm. mdpi.com This method has been widely used for the stereochemical elucidation of other complex meroterpenoids. researchgate.netacs.org

Nuclear Overhauser Effect (NOE) Difference Data for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a phenomenon in nuclear magnetic resonance (NMR) spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are in close spatial proximity, typically within 5 Å. libretexts.org This effect results in a change in the intensity of an NMR signal for one nucleus when another nearby nucleus is irradiated. libretexts.org By systematically irradiating specific protons in the this compound molecule and observing which other protons show an enhanced signal, researchers can deduce the relative orientation of these atoms in space, thereby piecing together the molecule's three-dimensional shape. nih.govlibretexts.org

For this compound, NOE difference data were crucial in confirming the cis relationships between several key protons, which in turn defined the stereochemical configuration of its multiple stereocenters. nih.gov The observed NOE correlations were consistent with those of other related berkeleyacetals, indicating a conserved stereochemical framework across this class of compounds. nih.gov

Key NOE correlations were identified that established the relative stereochemistry of this compound. nih.gov Specifically, cis relationships were determined for H-22, H-23, H-11, H-9, H₃-19, and H-24. nih.gov This network of through-space interactions provided a clear picture of one face of the molecule.

A study on a related compound, amestolkolide E, which shares the same core stereochemistry as this compound, further detailed these interactions. mdpi.comresearchgate.net In this related compound, a strong NOESY (Nuclear Overhauser Effect Spectroscopy) correlation between H-22 and H-23 suggested the cis-fusion of the furan (B31954) and pyran rings. mdpi.comresearchgate.net Additionally, NOESY correlations of H-22 with H₃-19 and H₃-24 indicated that these three groups are co-facial, assigned as having an α-orientation. mdpi.com

The table below summarizes the key NOE correlations observed for a compound with the same relative stereochemistry as this compound, which were instrumental in elucidating its molecular architecture.

| Irradiated Proton | Observed NOE | Deduced Relationship |

| H-22 | H-23 | cis-fusion of furan and pyran rings |

| H-22 | H₃-19 | Co-facial (α-orientation) |

| H-22 | H₃-24 | Co-facial (α-orientation) |

| H₃-24 | H-23 | Confirms cis relationship |

| H₃-26 | H₃-21 | Both methyl groups on the same side |

Data derived from studies on compounds sharing the same stereochemical core as this compound. nih.govmdpi.comresearchgate.net

These detailed NOE data, in conjunction with other 2D NMR experiments like COSY, HSQC, and HMBC, allowed for the unambiguous assignment of the relative stereochemistry of the complex polycyclic structure of this compound. nih.gov

Biosynthetic Pathways and Genetic Insights of Berkeleyacetals

Proposed Biosynthetic Origins of Berkeleyacetal Scaffolds

The biosynthesis of berkeleyacetals is hypothesized to originate from two distinct precursor molecules, which undergo a series of complex enzymatic reactions to form the characteristic carbon skeleton.

The berkeleyacetals are part of a large family of fungal meroterpenoids derived from the hybridization of the polyketide 3,5-dimethylorsellinic acid (DMOA) and the C15-isoprenoid, farnesyl pyrophosphate (FPP). nsf.govmdpi.com This biosynthetic origin is a common theme for nearly one hundred structurally diverse and intricate natural products isolated from fungi. nsf.gov The biosynthesis is believed to start with the union of DMOA, an aromatic tetraketide, with FPP. nih.govnsf.gov This initial coupling is a critical step that merges two separate metabolic pathways to create the foundational structure of this class of compounds. The resulting molecule then undergoes a cascade of further enzymatic modifications, including cyclizations and oxidative rearrangements, to generate the complex berkeleyacetal architecture. researchgate.netacs.org For instance, berkeleydione, a proposed intermediate in the biosynthesis of berkeleyacetal A, is thought to be formed through such a pathway. researchgate.net

Meroterpenoids are natural products of mixed biosynthetic origin, with a portion derived from the terpenoid pathway. researchgate.netsci-hub.se The berkeleyacetals are classified as polyketide-terpenoid hybrids, a major class of meroterpenoids. researchgate.netrhhz.net This hybridization expands the chemical diversity available beyond what can be achieved by isoprenoid pathways alone, leading to highly unique molecular structures. nsf.gov The process involves the enzymatic linking of a polyketide moiety, DMOA, with a terpenoid precursor, FPP. mdpi.com Fungi, in particular, have become adept at utilizing this biosynthetic platform for the production of complex metabolites. nsf.gov The study of these pathways is crucial as it can reveal novel enzymatic functions and provide roadmaps for the synthetic production of these complex molecules. nsf.govnih.gov

Enzymatic Mechanisms in Berkeleyacetal Biosynthesis

The construction of the berkeleyacetal scaffold from its basic building blocks is orchestrated by a series of specialized enzymes. These biocatalysts are responsible for key steps such as prenylation, cyclization, and functionalization of the molecular framework.

Prenyltransferases (PTases) are crucial enzymes in meroterpenoid biosynthesis, responsible for attaching the isoprenoid chain (derived from FPP) to the polyketide core. nih.gov In the biosynthesis of many fungal meroterpenoids, this key reaction is often catalyzed by a UbiA-like prenyltransferase. researchgate.netrsc.org These membrane-bound enzymes use prenyl pyrophosphates, like FPP, as donors to alkylate an aromatic acceptor molecule, which in this case is DMOA. nih.govrsc.org The UbiA superfamily of PTases is involved in the biosynthesis of a wide variety of important molecules, including ubiquinones, vitamins, and other fungal meroterpenoids. rsc.orgresearchgate.net The farnesylation of the DMOA-derived core is a committing step in the pathway leading to the berkeleyacetals. rsc.org

Following the initial prenylation, the linear polyketide-terpenoid hybrid undergoes a series of cyclizations and oxidative modifications to form the final complex structure of the berkeleyacetals. This intricate process is heavily reliant on the activity of oxygenases and monooxygenases. researchgate.net These enzymes introduce oxygen atoms into the molecule, which can facilitate ring formation, rearrangements, and the installation of various functional groups. researchgate.net

In related meroterpenoid pathways, such as those for austinol and paraherquonin, enzymes like the Fe(II)/2-oxoglutarate-dependent oxygenase AusE and the monooxygenase PrhA play pivotal roles. researchgate.net They can act on a common intermediate, preaustinoid A1, to produce different complex scaffolds through oxidative cyclizations and rearrangements. researchgate.net For example, a proposed pathway to this compound involves the retro-Claisen cleavage of an intermediate like berkeleydione, followed by recyclization. researchgate.net Subsequent steps, including double bond isomerization and epoxidation to form other berkeleyacetal congeners, would also be catalyzed by such oxidative enzymes. researchgate.net The enzymes encoded in the berkeleyacetal biosynthetic gene cluster are responsible for these crucial oxidative transformations that lead to the final, heavily oxidized pentacyclic structure. nih.govresearchgate.net

Genomic and Bioinformatic Analysis of Biosynthetic Gene Clusters (BGCs)

In fungi, the genes encoding the enzymes for a specific metabolic pathway are typically organized together in a biosynthetic gene cluster (BGC). researchgate.net The discovery and analysis of these BGCs are essential for understanding and manipulating the production of natural products like the berkeleyacetals. nih.govresearchgate.net

Genome mining of fungi, such as Neosartorya glabra and Penicillium species, has revealed BGCs responsible for producing meroterpenoids. rhhz.netnih.gov Researchers have identified a paraherquonin-like meroterpenoid BGC, termed the ber cluster, in N. glabra. nih.gov Activation of this otherwise cryptic (silent) gene cluster by overexpressing its specific transcriptional regulator, berA, led to the production of several berkeleyacetal derivatives. nih.govresearchgate.net

Bioinformatic analysis of the ber gene cluster allows for the prediction of enzyme functions within the pathway. researchgate.net The cluster contains genes for a non-reducing polyketide synthase (NR-PKS) for DMOA synthesis, a UbiA-like prenyltransferase for the farnesylation step, and several oxygenases predicted to perform the complex cyclizations and functionalizations. researchgate.net Comparing the ber cluster to other known meroterpenoid BGCs, such as the prh cluster for paraherquonin biosynthesis, provides insights into the evolutionary relationships and the enzymatic diversification that leads to different molecular architectures from common precursors. nih.gov This integration of genomics and chemical analysis is a powerful approach for discovering novel natural products and elucidating their complex biosynthetic pathways. nih.govnih.gov

Data Tables

Table 1: Key Precursors in Berkeleyacetal Biosynthesis

| Precursor Molecule | Class | Biosynthetic Origin | Role in this compound Formation |

| 3,5-Dimethylorsellinic Acid (DMOA) | Polyketide | Polyketide Synthesis Pathway | Aromatic core structure. nih.govacs.orgnsf.gov |

| Farnesyl Pyrophosphate (FPP) | Isoprenoid | Mevalonate/Terpenoid Pathway | Provides the C15 terpenoid chain for prenylation. nsf.govmdpi.com |

Table 2: Key Enzymes and Their Functions in Berkeleyacetal Biosynthesis

| Enzyme/Enzyme Class | Function | Example from Related Pathways | Role in Biosynthesis |

| Prenyltransferases (PTase) | Catalyzes the attachment of the farnesyl group to the polyketide core. | UbiA-like PTase rsc.org | Farnesylation of the DMOA-derived intermediate. mdpi.comresearchgate.net |

| Oxygenases / Monooxygenases | Catalyze oxidative cyclizations, rearrangements, and functional group installation. | AusE, PrhA researchgate.net | Formation of the complex pentacyclic and heavily oxidized berkeleyacetal scaffold. researchgate.netresearchgate.net |

| Polyketide Synthase (PKS) | Synthesizes the DMOA core from simple acyl-CoA units. | BerP researchgate.net | Production of the initial polyketide building block. nih.govresearchgate.net |

| Transcriptional Regulator | Controls the expression of the entire biosynthetic gene cluster. | BerA nih.govresearchgate.net | Activation of the silent ber gene cluster. nih.govnih.gov |

Identification and Characterization of the ber Gene Cluster

The genetic blueprint for berkeleyacetal biosynthesis is located within a specific biosynthetic gene cluster (BGC) designated as the "ber" cluster. researchgate.net Research has identified this unconventional paraherquonin-like meroterpenoid biosynthetic gene cluster in the fungus Neosartorya glabra CGMCC 32286. researchgate.netresearchgate.netnih.gov

A key finding was the identification of a pathway-specific regulatory gene, berA, within the cluster. nih.gov This gene acts as a switch, controlling the expression of the other genes in the pathway. In its natural state, under standard laboratory conditions, this gene cluster is often "cryptic" or "down-regulated," meaning it is not actively transcribed, and therefore, berkeleyacetals are not produced. researchgate.netnih.gov

Bioinformatic analysis of the enzymes encoded by the ber gene cluster has allowed for the proposal of a biosynthetic pathway. nih.gov The biosynthesis is hypothesized to begin with the polyketide intermediate, 3,5-dimethylorsellinic acid (DMOA). acs.orgnih.gov The non-reducing polyketide synthase (NR-PKS) encoded by berP is believed to be responsible for its synthesis. researchgate.net Subsequent steps are thought to involve a series of enzymatic modifications, including prenylation by a farnesyl pyrophosphate synthetase and a series of oxidative cyclizations catalyzed by various oxidoreductases and monooxygenases within the cluster, ultimately leading to the complex pentacyclic structure of berkeleyacetals. researchgate.netacs.org The sequence identity of the BerP enzyme shows similarity to other PKS genes involved in meroterpenoid biosynthesis, such as AndM in A. stellatus (54% identity) and AusA in A. nidulans (53% identity). researchgate.net

Genome Mining for Cryptic and Down-Regulated Pathways

Fungal genomes are rich in biosynthetic gene clusters, many of which are not expressed under typical laboratory culture conditions and are thus termed cryptic or silent. nih.govnih.gov This vast, untapped reservoir of genetic potential represents a significant opportunity for the discovery of new natural products. Genome mining, which involves computational analysis of genomic data to identify BGCs, is a powerful strategy to unlock this potential. researchgate.netnih.gov

The discovery of berkeleyacetals from Neosartorya glabra serves as a prime example of successfully activating a cryptic pathway identified through genome mining. researchgate.netnih.gov Researchers utilized a genetically-modified activation strategy by placing the regulatory gene, berA, under the control of a constitutive promoter. nih.gov This led to the overexpression of berA (creating the mutant strain Ng-OE::berA), which in turn "switched on" the entire ber gene cluster, resulting in the production and isolation of four berkeleyacetal congeners, including two new compounds. researchgate.netnih.gov

This approach of activating silent pathways is not limited to the original host. The constitutive expression of the berA gene from Neosartorya glabra has also been used to stimulate cryptic pathways in a different fungus, Penicillium brasilianum. nih.gov This strategy successfully induced the production of various sesquiterpenoids, demonstrating the utility of using regulators from one species to unlock the metabolic potential of another. nih.gov These findings highlight how genome mining, coupled with genetic activation strategies, can accelerate the discovery of novel and structurally diverse natural products from filamentous fungi. nih.govdntb.gov.ua

Biomimetic Approaches to Berkeleyacetal Biosynthesis

Biomimetic synthesis aims to replicate nature's elegant and efficient chemical transformations in a laboratory setting. For berkeleyacetals, the biosynthetic hypothesis suggests they derive from the coupling of 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate. acs.orgnih.gov While this provides a logical starting point, the subsequent enzymatic steps present formidable challenges for synthetic chemists.

The extension of biomimetic strategies to the total synthesis of the pentacyclic berkeleyacetals is currently considered impractical. acs.org The primary obstacle lies in replicating the complex, enzyme-promoted oxidative ring rearrangements that form the unique and highly congested 6-7-6-5-6 pentacyclic core of these molecules. acs.org Current synthetic technologies are not yet capable of effecting these specific transformations with the same efficiency and stereocontrol as the natural enzymes. acs.org

Despite these challenges, significant progress has been made in synthesizing related, less complex DMOA-derived meroterpenoids and key structural motifs of the berkeleyacetals. For instance, total syntheses of (±)-berkeleyone A have been successfully developed. acs.orgacs.org Furthermore, researchers have devised efficient strategies for constructing the tetracyclic core system of berkeleyacetal C, which features the challenging 7-6-5-6 polycyclic system. acs.org These approaches often feature key cycloaddition reactions to forge the intricate ring system. acs.org While a full biomimetic synthesis of this compound remains an elusive goal, these synthetic studies provide valuable insights into the chemistry of these complex natural products and pave the way for future synthetic endeavors. acs.orgnsf.gov

Advanced Synthetic Strategies for Berkeleyacetal a and Analogues

Challenges in the Total Synthesis of Berkeleyacetal A Polycyclic Systems

The total synthesis of berkeleyacetals is fraught with significant challenges, primarily stemming from their intricate and highly congested three-dimensional structures.

The fundamental structure of berkeleyacetals is a complex 6-7-6-5-6 pentacyclic core. acs.org this compound, for instance, is a pentacyclic compound with a molecular formula of C₂₆H₃₂O₈, indicating 11 degrees of unsaturation. nih.gov This core is shared among related meroterpenoids and presents a daunting synthetic challenge due to the unusual combination of ring sizes, including a central seven-membered ring. acs.orgnih.gov The construction of this unique polycyclic system requires precise control over multiple cyclization events to forge the interconnected rings with the correct stereochemistry. acs.org The presence of a highly dense oxygen functionality further complicates the synthetic design. acs.orghkust.edu.hk

A defining feature of the berkeleyacetal skeleton is the highly congested substitution pattern, particularly on the C ring. acs.org These molecules feature numerous stereogenic centers, including multiple all-carbon quaternary stereocenters, which are notoriously difficult to construct. acs.orgnsf.gov The synthesis must create adjacent all-carbon quaternary stereocenters, a motif that poses a high synthetic challenge. nsf.gov The steric hindrance around these centers makes bond formation difficult and often requires the development of novel methodologies or the application of powerful, yet selective, reactions to overcome the steric impediment. nsf.govacs.org

Convergent and Divergent Synthetic Methodologies

To manage the complexity of the target molecules, synthetic chemists have employed both convergent and divergent strategies, allowing for the efficient assembly of key fragments and the exploration of analogue synthesis from a common intermediate.

A significant breakthrough in the synthetic approach to berkeleyacetals has been the development of an efficient strategy for constructing the 7-6-5-6 tetracyclic carbon skeleton. acs.org One reported methodology features two key cycloaddition reactions, a [4+2] and a [5+2] cycloaddition, to forge the core framework. acs.orgnih.gov This strategy is complemented by the use of an Achmatowicz rearrangement to prepare the necessary cyclization precursors that contain the B and E rings of the berkeleyacetal structure. acs.orghkust.edu.hknih.gov This approach allows for the rapid assembly of a significant portion of the natural product's core architecture. acs.org

While a total synthesis of this compound has yet to be reported, the strategies developed for closely related analogues provide a blueprint for future work. The first enantioselective total synthesis of (+)-berkeleyacetal D, a member of this meroterpenoid subfamily, highlights a successful approach to these densely functionalized and highly oxidized molecules. acs.orgnih.gov This synthesis showcases the power of selective transformations to navigate the complex molecular landscape. acs.org Key features of this synthesis include an endo-selective intramolecular Diels-Alder reaction and a crucial intramolecular single-electron transfer (SET) from an enolate to an alkyl bromide, which successfully formed the 2,3-dihydrofuran (B140613) ring. acs.orgnih.govthieme-connect.com This work provides valuable insights into achieving the necessary chemo-, stereo-, and regioselectivity required to assemble these architecturally demanding natural products. acs.orgnih.gov

Key Cyclization and Rearrangement Reactions in Berkeleyacetal Synthesis

The successful synthesis of the berkeleyacetal core and its analogues relies on a collection of powerful and elegant chemical transformations. These reactions are essential for building the polycyclic system and installing the correct stereochemistry. Key reactions employed in these synthetic endeavors include cycloadditions for ring formation and rearrangements to establish complex structural motifs. acs.orgthieme-connect.com

| Reaction | Type | Purpose in Synthesis |

| [4+2] Cycloaddition | Cycloaddition | Efficient construction of the C/D rings of the natural scaffold. acs.org |

| [5+2] Cycloaddition | Cycloaddition | Construction of the seven-membered B ring with desired functionalities. acs.org |

| Achmatowicz Rearrangement | Rearrangement | Preparation of bicyclic substrates for subsequent cyclizations. acs.orghkust.edu.hk |

| Intramolecular Diels-Alder Reaction | Cycloaddition | Triggered by a Lewis acid to form the initial carbocyclic skeleton. thieme-connect.com |

| Photosantonin Rearrangement | Rearrangement | Accomplished via irradiation to form a key dienone intermediate. thieme-connect.com |

| Intramolecular Single-Electron Transfer (SET) | Cyclization | Formation of the dihydrofuran ring via deprotonation/intramolecular SET. acs.orgthieme-connect.com |

Intramolecular Cycloadditions (e.g., [4+2] and [5+2] Cycloadditions)

Intramolecular cycloadditions have proven to be powerful tools for forging the multiple ring systems present in the berkeleyacetal framework.

A notable strategy involves a sequence of cycloadditions to construct the tetracyclic core of berkeleyacetals. acs.org This approach utilizes an intramolecular [4+2] cycloaddition to form the C/D rings and an intermolecular [5+2] cycloaddition to create the seven-membered B-ring. acs.orgacs.org The synthesis of the key precursor for the [4+2] cycloaddition began with the formylation of cycloheptanone. acs.org The subsequent intramolecular cycloaddition of a diastereomeric mixture under thermal conditions in 1,2-dichlorobenzene (B45396) successfully yielded the desired tetracyclic core, albeit with unexpected exo-selectivity, which was attributed to the steric hindrance of substituents on the seven-membered ring. acs.org

For the intermolecular [5+2] cycloaddition, a pyranulose acetate (B1210297) was reacted with dimethyl acetylenedicarboxylate (B1228247) in the presence of diisopropylethylamine (DIPEA) to furnish the seven-membered B-ring with the necessary functionalities. acs.org This reaction proceeded in high yield and was a critical step in assembling the complex core structure. acs.org The development of type II [5+2] cycloaddition reactions has further expanded the toolkit for constructing challenging bridged bicyclic systems found in various natural products. researchgate.netresearchgate.net

In a different approach towards the total synthesis of (+)-berkeleyacetal D, a related meroterpenoid, an endo-selective intramolecular Diels-Alder ([4+2]) reaction was a pivotal step. nih.govacs.org This reaction was initiated by treating a triene precursor with AlCl₃, leading to the formation of a key cycloadduct. thieme-connect.com

These examples highlight the utility of both [4+2] and [5+2] cycloaddition reactions in the assembly of the complex polycyclic systems of this compound and its analogues. The choice between inter- and intramolecular strategies, as well as the specific type of cycloaddition, is dictated by the desired ring system and substitution pattern.

Achmatowicz Rearrangement for Heterocycle Formation

The Achmatowicz rearrangement is a crucial transformation for the synthesis of the oxygen-containing heterocyclic rings within the berkeleyacetal structure. acs.orgacs.org This oxidative rearrangement of a furfuryl alcohol provides a direct route to the dihydropyranone core, which serves as a key building block. researchgate.net

In a synthetic strategy targeting the berkeleyacetal core, the Achmatowicz rearrangement was employed to prepare the substrates necessary for the subsequent cycloaddition reactions. acs.org Specifically, a substituted furfuryl alcohol was subjected to the rearrangement using vanadyl acetoacetonate as a catalyst and tert-butyl hydroperoxide as the oxidant. acs.org This reaction efficiently produced the desired pyranulose acetate, a key intermediate for the [5+2] cycloaddition. acs.org The development of more environmentally friendly protocols for the Achmatowicz rearrangement, such as those using manganese catalysts with hydrogen peroxide or Fenton chemistry, offers more sustainable alternatives for large-scale synthesis. chim.itacs.org

The versatility of the Achmatowicz rearrangement is further demonstrated by its application in the synthesis of a wide array of natural products containing pyran and piperidine (B6355638) moieties. researchgate.net Its ability to convert biomass-derived furfuryl alcohols into highly functionalized six-membered heterocycles makes it a powerful and sustainable tool in organic synthesis. researchgate.netresearchgate.net

Photosantonin Rearrangement and Related Transformations

The photosantonin rearrangement has emerged as a key strategic element in the synthesis of complex meroterpenoids, including analogues of this compound. This photochemical reaction allows for significant skeletal reorganization, enabling the construction of intricate ring systems.

In the enantioselective total synthesis of (+)-berkeleyacetal D, a photosantonin rearrangement was a pivotal step in constructing the carbocyclic skeleton. thieme-connect.com A dienone intermediate, prepared from the product of an intramolecular Diels-Alder reaction, underwent photochemical rearrangement upon irradiation with a mercury lamp in an aqueous acetic acid solution. thieme-connect.com This transformation was crucial for establishing the correct stereochemistry and ring connectivity of the natural product. thieme-connect.comohira-sum.com

The power of the photosantonin rearrangement is also highlighted in the divergent synthesis of grayanane diterpenoids, where it was used to construct the 5/7 bicyclic system of 1-epi-grayanoids. acs.org This demonstrates the broader applicability of this reaction in the synthesis of complex natural products with varied polycyclic architectures.

Epoxide-Initiated Polycyclization and Isomerization–Cyclization Cascades

Epoxide-initiated polycyclization and subsequent isomerization-cyclization cascades represent a powerful and bio-inspired strategy for the rapid assembly of the complex polycyclic core of berkeleyone-type natural products, which are structurally related to the berkeleyacetals. researchgate.netacs.org

A total synthesis of (±)-berkeleyone A showcases this strategy, where two key construction reactions were employed. researchgate.netresearchgate.net The first was an epoxide-initiated, β-ketoester-terminated polycyclization. researchgate.netacs.org This reaction, inspired by the proposed biosynthetic pathway, allows for the formation of multiple rings in a single step. The second key transformation was an isomerization-cyclization cascade, which generated the bicyclo[3.3.1]nonane framework characteristic of this family of natural products. researchgate.netacs.orgresearchgate.net This six-step synthesis of the carbocyclic core has also been utilized to access protoaustinoid A. researchgate.net

A bioinspired Lewis acid-catalyzed epoxypolyene cyclization has also been developed to construct the tetracyclic framework of berkeleyone A and preaustinoid A, which contains a bicyclo[3.3.1]nonane core and seven chiral centers. researchgate.net Computational studies have provided insights into the mechanism of these complex cyclizations, revealing that the process can be initiated by epoxide protonation and is controlled by the conformation of the substrate within the enzyme's active site. escholarship.org

Intramolecular Single-Electron Transfer (SET) Reactions

Intramolecular single-electron transfer (SET) has been employed as a key strategy in the synthesis of berkeleyacetal analogues, particularly for the construction of the dihydrofuran ring. thieme-connect.comthieme-connect.com

The first total synthesis of (+)-berkeleyacetal D utilized an intramolecular SET reaction between an enolate and an alkyl bromide to form the 2,3-dihydrofuran ring. nih.govacs.orgresearcher.life This key step involved the chemoselective deprotonation of a ketone with t-BuOLi, followed by an intramolecular SET process that led to the desired cyclization. thieme-connect.com This innovative approach provided a novel solution to the challenge of constructing the highly substituted dihydrofuran moiety found in berkeleyacetal D. nih.govresearcher.life

This strategy highlights the utility of radical-based transformations in the synthesis of complex natural products, offering a complementary approach to more traditional ionic reactions.

Synthesis of Structural Analogues and Novel Derivatives

The potent biological activities of the berkeleyacetals have motivated research into the design and synthesis of structural analogues and novel derivatives. These efforts aim to explore the structure-activity relationships and to develop compounds with improved therapeutic properties.

Design and Synthesis of Berkeleyacetal C (BAC) Analogues

Berkeleyacetal C (BAC) has been a particular focus of synthetic efforts due to its promising anti-inflammatory properties. acs.org Research has been directed towards the development of synthetic routes that allow for the construction of the core structure of BAC, which can then be elaborated to produce various analogues.

A key strategy for the synthesis of the tetracyclic core of BAC involves a combination of [4+2] and [5+2] cycloadditions, along with an Achmatowicz rearrangement. acs.org This approach provides a convergent and efficient means to assemble the complex 7-6-5-6 tetracyclic carbon skeleton of the berkeleyacetal natural products. acs.org The modularity of this synthetic route allows for the introduction of structural diversity, which is crucial for the generation of analogues.

The anti-inflammatory activity of BAC has been shown to be mediated through the inhibition of the IRAK-4 kinase and the suppression of NF-κB, ERK1/2, and IRF3 signaling pathways. acs.org By synthesizing analogues with modifications to the core structure and peripheral functional groups, it may be possible to enhance this activity or to modulate the selectivity for different biological targets. The development of synthetic strategies that provide access to these analogues is therefore of significant interest for the discovery of new anti-inflammatory agents.

Exploration of Other DMOA-Derived Meroterpenoids as Synthetic Targets

The synthesis of this compound is situated within the broader context of the 3,5-dimethylorsellinic acid (DMOA)-derived meroterpenoids, a large and structurally diverse family of natural products. bu.edunih.gov The immense synthetic challenges posed by the densely functionalized and highly oxidized architecture of the berkeleyacetals have prompted researchers to target other, related members of this family. acs.orgacs.org These explorations serve not only as valuable exercises in their own right but also as strategic platforms to develop and validate methodologies that could ultimately be applied to the synthesis of the berkeleyacetal core.

A significant focus has been placed on compounds that are either biosynthetic precursors or possess related structural motifs. The total synthesis of (±)-Berkeleyone A, for instance, has been accomplished by multiple research groups, providing crucial insights into the construction of the carbocyclic core shared among these meroterpenes. acs.orgnsf.gov These syntheses have established viable routes for assembling key structural features, such as the bicyclo[3.3.1]nonane system, through strategies like diketene (B1670635) annulation/rearrangement cascades and epoxide-initiated polycyclizations. nsf.govresearchgate.net The successful synthesis of protoaustinoid A, a known biosynthetic precursor to berkeleyone A, further validated these approaches. nsf.gov

More recently, the first total synthesis of (+)-berkeleyacetal D and (+)-peniciacetal I marked a significant breakthrough. acs.org These compounds are closely related to this compound; biosynthetically, this compound is proposed to be a direct precursor to peniciacetal I via decarboxylation and is linked to berkeleyacetal D through oxidation and decarboxylation steps. acs.org The successful synthesis of these targets required overcoming substantial hurdles in chemoselectivity and diastereoselectivity, particularly in the formation of the 2,3-dihydrofuran ring of berkeleyacetal D. acs.org

Beyond the berkeleyone and berkeleyacetal subfamilies, synthetic efforts have also targeted other DMOA-derived meroterpenoids, such as the spiromeroterpenoids (e.g., asnovolins) and fused derivatives (e.g., preandiloid A). nih.gov The development of a unified, asymmetric total synthesis of asnovolin-related natural products showcases the power of a fragment coupling approach to assemble sterically congested frameworks. nih.gov Similarly, biomimetic strategies focusing on the dearomatization of DMOA followed by polyene cyclizations have been developed to access a variety of tetracyclic meroterpenoid scaffolds, including those of preterrotonin A and berkeleyone A. nih.govd-nb.info

These diverse synthetic campaigns collectively contribute to a deeper understanding of the chemical reactivity and stereochemical control required to manipulate the DMOA-meroterpenoid scaffold. Each completed synthesis of a related natural product serves as a stepping stone, refining the tools and strategies available for tackling the formidable challenge presented by this compound.

Table 1: Selected DMOA-Derived Meroterpenoids as Synthetic Targets

| Compound Name | Relationship to this compound | Key Synthetic Challenge/Significance |

| Berkeleyone A | Shares a common carbocyclic core. acs.orgnsf.gov | Assembly of the bicyclo[3.3.1]nonane framework; serves as a gateway target. nsf.govresearchgate.net |

| Berkeleyacetal D | Close biosynthetic relative. acs.org | Chemoselective formation of the 2,3-dihydrofuran ring and control of multiple stereocenters. acs.org |

| Peniciacetal I | Putative biosynthetic derivative of this compound via decarboxylation. acs.org | Demonstrates late-stage transformations and validates core synthesis strategies. acs.org |

| Asnovolins | Spiromeroterpenoid congeners with a distinct spirocyclic skeleton. nih.gov | Construction of a sterically hindered spirocyclic system and unusual axial stereochemistry. nih.gov |

| Preterrotonin A | Tetracyclic meroterpenoid accessible via biomimetic polycyclization. nih.gov | Development of a general biomimetic platform for divergent synthesis. nih.govd-nb.info |

| Protoaustinoid A | Biosynthetic precursor to berkeleyone A. nsf.gov | Accessing key biosynthetic intermediates to enable further biomimetic investigations. nsf.gov |

Evaluation of Synthetic Pathway Efficiency and Scalability

The efficiency and scalability of a synthetic route are critical metrics for enabling detailed biological studies and potential therapeutic development. For complex natural products like this compound, achieving a practical synthesis is a significant objective. While a complete, scalable synthesis of this compound has yet to be reported, the efficiency of synthetic routes toward its core structure and closely related analogues provides a valuable benchmark.

The total synthesis of berkeleyone A, for example, was achieved in 13 steps, which represents a concise route to a complex DMOA-derived meroterpene. nsf.govresearchgate.net A key feature of this approach was the development of a scalable annulation/rearrangement platform that allowed for the preparation of gram quantities of key bicyclo[3.3.1]nonane-containing intermediates. nsf.gov This scalability is crucial, as it provides the material necessary for exploring late-stage functionalizations and biomimetic transformations toward other members of the family.

Similarly, strategies have been developed with scalability in mind from the outset. One approach toward the berkeleyacetal core leveraged an Achmatowicz rearrangement, with researchers noting the development of "green" and scalable protocols for this key transformation that could allow for the production of decagrams of valuable intermediates with low cost and reduced environmental impact. researchgate.net

The efficiency of a pathway is not solely determined by the number of steps but also by the strategic choices that allow for rapid increases in molecular complexity. The use of cycloaddition reactions, such as the [4+2] and [5+2] cycloadditions employed in constructing the tetracyclic core of berkeleyacetal, is a powerful strategy for efficiently building the complex ring system. acs.orgnih.gov Likewise, the biomimetic approach, which couples DMOA derivatives with farnesyl electrophiles to trigger polycyclization cascades, aims to generate complex scaffolds in just a few steps from readily available starting materials. nih.govd-nb.info

Mechanistic Investigations of Berkeleyacetal a Bioactivity

In Vitro Models for Inflammatory Response Modulation

The anti-inflammatory potential of berkeleyacetals has been primarily investigated using macrophage cell lines, which are crucial mediators of the inflammatory process.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines (e.g., RAW 264.7)

Berkeleyacetal C, a closely related analog of berkeleyacetal A, has demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govresearchgate.netnih.govaditum.orgresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory mediators like NO. The inhibition of NO production by berkeleyacetal C occurs in a concentration-dependent manner. nih.govacs.org This suppression of NO is a key indicator of the compound's anti-inflammatory properties, as excessive NO production is associated with the pathophysiology of various inflammatory diseases. nih.govmedchemexpress.com Studies have shown that berkeleyacetal C effectively curtails NO production when macrophages are stimulated with either the Toll-like receptor (TLR) 4 ligand, LPS, or the TLR2 ligand, peptidoglycan (PGN). nih.govaditum.org

Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression

The reduction in NO production by berkeleyacetal C is directly linked to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.govresearchgate.netnih.gov Berkeleyacetal C significantly inhibits the expression of the iNOS protein in LPS-stimulated RAW 264.7 cells. nih.govacs.org By downregulating iNOS expression, berkeleyacetal C effectively reduces the catalytic machinery required for excessive NO synthesis, thereby mitigating a key aspect of the inflammatory cascade. researchgate.netacs.org

Molecular Targets and Signaling Pathway Interventions

The anti-inflammatory effects of this compound and its analogs are underpinned by their ability to interfere with specific molecular targets and modulate critical intracellular signaling pathways.

Inhibition of Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4) Activity

A pivotal molecular target for berkeleyacetal C is Interleukin-1 receptor-associated kinase-4 (IRAK-4). researchgate.netnih.govacs.org IRAK-4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs. researchgate.netnih.gov In vitro kinase assays have revealed that berkeleyacetal C suppresses IRAK-4 kinase activity in a concentration-dependent manner. researchgate.netnih.govacs.org By inhibiting IRAK-4, berkeleyacetal C effectively blocks the downstream signaling events that lead to the activation of pro-inflammatory transcription factors. researchgate.netacs.org

Modulation of NF-κB, ERK1/2, and IRF3 Signaling Pathways

Berkeleyacetal C has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways, including those involving NF-κB, ERK1/2, and IRF3. nih.govacs.org

NF-κB Pathway: Berkeleyacetal C inhibits the nuclear translocation of the transcription factor NF-κB in LPS- or PGN-activated macrophages. researchgate.netnih.govacs.org NF-κB is a master regulator of inflammatory gene expression. The inhibition of IRAK-4 by berkeleyacetal C is a key mechanism that leads to the decreased translocation of NF-κB to the nucleus. researchgate.netnih.govacs.org

ERK1/2 Pathway: Studies have demonstrated that berkeleyacetal C selectively suppresses the phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2). nih.gov The ERK1/2 signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which plays a significant role in inflammation. nih.govmedchemexpress.com

IRF3 Pathway: While berkeleyacetal C effectively inhibits MyD88-dependent signaling, it shows no effect on the LPS-induced nuclear translocation of interferon regulatory factor (IRF)-3, which is a key component of the MyD88-independent signaling pathway. researchgate.netnih.govacs.org However, other research indicates that berkeleyacetal C does selectively suppress the phosphorylation of IRF3, suggesting a more complex interaction with this pathway. nih.gov

Enzyme Inhibition: Matrix Metalloproteinase-3 (MMP-3) and Caspase-1 Modulation

In addition to their effects on signaling pathways, berkeleyacetals have been shown to directly inhibit the activity of certain enzymes involved in inflammation and tissue remodeling.

Matrix Metalloproteinase-3 (MMP-3): Berkeleyacetal C is an inhibitor of matrix metalloproteinase-3 (MMP-3), an enzyme that degrades components of the extracellular matrix and is upregulated in many pathological conditions, including cancer. nih.govnih.gov While berkeleyacetal C inhibits MMP-3 in the micromolar range, this compound exhibits inhibitory activity in the millimolar range. nih.govnih.gov

Caspase-1: Caspase-1 is a cysteine protease that plays a crucial role in the inflammatory process by converting pro-interleukin-1β (pro-IL-1β) into its active, mature form. nih.govnih.gov Similar to its effect on MMP-3, berkeleyacetal C inhibits caspase-1 in the micromolar range, whereas this compound is a less potent inhibitor, acting in the millimolar range. nih.govnih.gov

Mechanistic Insights into Anti-Inflammatory Effects

Berkeleyacetal C (BAC), a prominent member of the berkeleyacetal family, has been the subject of detailed mechanistic studies to elucidate its anti-inflammatory properties. acs.orgnih.gov Research has revealed that BAC exerts its effects through the modulation of key signaling pathways involved in the inflammatory response. acs.orgresearchgate.net

One of the primary mechanisms of action for BAC is the inhibition of the MyD88-dependent signaling pathway. epa.gov This is achieved through the direct suppression of the interleukin-1 receptor-associated kinase-4 (IRAK-4) activity. epa.gov IRAK-4 is a critical upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs), such as TLR2 and TLR4. epa.gov By inhibiting IRAK-4, BAC effectively prevents the nuclear translocation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govepa.gov

Specifically, in macrophage cell lines like RAW264.7 stimulated with lipopolysaccharide (LPS) or peptidoglycan (PGN), BAC has been shown to inhibit the production of nitric oxide (NO) and the induction of inducible nitric oxide synthase (iNOS) protein. nih.govepa.gov This inhibition is concentration-dependent. epa.gov Furthermore, BAC significantly curtails the expression and secretion of key pro-inflammatory cytokines and chemokines, including:

Tumor necrosis factor-α (TNF-α) nih.gov

Interleukin-6 (IL-6) nih.gov

Interleukin-1β (IL-1β) nih.gov

Macrophage inflammatory protein-1α (MIP-1α) nih.gov

Monocyte chemotactic protein-1 (MCP-1) nih.gov

Beyond its effects on macrophages, BAC also demonstrates inhibitory action on neutrophils, another key player in the inflammatory process. acs.orgnih.gov It has been observed to markedly inhibit the activation of neutrophils and the subsequent production of reactive oxygen species (ROS). nih.gov

Further investigations have highlighted that BAC's anti-inflammatory activity also involves the suppression of the ERK1/2 and IRF3 signaling pathways. acs.orgresearchgate.net The collective inhibition of NF-κB, ERK1/2, and IRF3 pathways underscores the comprehensive manner in which berkeleyacetal C mitigates excessive inflammatory responses in both macrophages and neutrophils. acs.orgnih.gov It is noteworthy that while BAC effectively inhibits the MyD88-dependent pathway, it does not affect the MyD88-independent pathway, as evidenced by its lack of effect on the LPS-induced nuclear translocation of interferon regulatory factor (IRF)-3. epa.gov

The anti-inflammatory prowess of berkeleyacetals is not limited to BAC. For instance, berkeleyacetal C was initially identified based on its inhibitory activity against matrix metalloproteinase-3 (MMP-3) and caspase-1, both of which are implicated in inflammatory processes. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Berkeleyacetals and Derivatives

The unique and complex polycyclic structure of the berkeleyacetals has prompted investigations into the relationship between their chemical features and biological activity. acs.orgresearchgate.net These meroterpenoids, derived from 3,5-dimethylorsellinic acid and farnesyl pyrophosphate, possess a congested pentacyclic ring system that is crucial for their bioactivity. researchgate.netnsf.gov

The core architecture of berkeleyacetals, featuring a 6/7/6/5/6 fused ring system, presents a significant synthetic challenge but also offers multiple points for structural modification and SAR studies. acs.orgresearchgate.net The absolute configuration at key stereocenters, such as C-9, appears to be a distinguishing feature among related compounds like the miniolutelides and may influence biological activity. researchgate.net

Recent discoveries of new berkeleyacetal derivatives have provided further insights into their SAR. For example, the isolation of amestolknoids A and C, which are chlorinated berkeleyacetal type meroterpenoids, has expanded the known chemical space of this family. nih.gov Amestolknoid C, in particular, demonstrated potent inhibitory effects on nitric oxide production in LPS-activated RAW 264.7 cells, with an IC50 value of 4.10 μM. nih.gov This suggests that the presence and position of a chlorine atom can significantly impact the anti-inflammatory activity.

A comparative analysis of the anti-inflammatory activities of various berkeleyacetal analogues and related compounds reveals the importance of specific structural motifs.

| Compound | Anti-inflammatory Activity (IC50) | Cell Line |

| Amestolknoid C | 4.10 μM | RAW 264.7 |

| Amestolknoid B | 41.78 μM | RAW 264.7 |

| Analogue 4 | 3.91 μM | RAW 264.7 |

| Analogue 6 | 43.52 μM | RAW 264.7 |

| Analogue 9 | 20.79 μM | RAW 264.7 |

| Analogue 11 | 33.26 μM | RAW 264.7 |

The data indicates that subtle structural modifications can lead to significant differences in potency. For instance, the potent activity of Amestolknoid C and Analogue 4 suggests that specific substitutions or conformational features are highly favorable for inhibiting nitric oxide production. nih.gov The varied activities of other analogues highlight the sensitive nature of the structure-activity relationship within the berkeleyacetal class. nih.gov The continued exploration of synthetic strategies and the isolation of new natural derivatives are crucial for developing a comprehensive SAR model for this promising class of anti-inflammatory compounds. acs.org

Emerging Research Frontiers and Methodological Advancements

Integration of Multidisciplinary Approaches in Berkeleyacetal Research

Modern research into berkeleyacetals and related meroterpenoids leverages a powerful combination of biological and chemical techniques to overcome the challenges associated with their structural complexity and intricate biosynthetic origins. researchgate.net Collaborative efforts among chemists, microbiologists, and biotechnologists are crucial for isolating rare microorganisms and elucidating the pathways that produce these structurally unique and biologically active molecules. rsc.org

The elucidation of the biosynthetic pathway of berkeleyacetals has been significantly advanced by the integration of genomics and metabolomics. nih.gov Genomics allows researchers to sequence the genome of the producing organism, such as the fungus Penicillium sp., and identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. researchgate.netmdpi.com For meroterpenoids like the berkeleyacetals, these BGCs typically encode for key enzymes such as polyketide synthases and terpene cyclases. researchgate.net Bioinformatic analysis of the coding enzymes in the identified gene cluster for berkeleyacetals has enabled the proposal of their detailed biosynthetic pathway. acs.org

Metabolomics serves as a complementary tool, providing a snapshot of the chemical compounds, or metabolites, that are actually produced by the organism under specific conditions. nih.gov By comparing the genomic potential with the metabolomic profile, scientists can link genes to specific chemical structures and their intermediates. This integrated "multi-omics" approach is essential for understanding the molecular changes and validating the function of genes within the biosynthetic pathway, accelerating the discovery of novel natural products from filamentous fungi. researchgate.netacs.orgdntb.gov.ua

Synthetic biology applies engineering principles to biological systems, allowing for the rational design and construction of new biological parts, devices, and systems. berkeley.edufrontiersin.orgberkeley.edu In the context of berkeleyacetal research, synthetic biology offers powerful tools for pathway engineering. mdpi.com Once a BGC is identified through genomics, its genes can be manipulated or expressed in a heterologous host (a more easily cultured organism like yeast or another bacterium). nih.gov

This strategy has several advantages. It can be used to increase the production yield of a desired compound, which is often produced in very low quantities in its native organism. nih.gov Furthermore, by activating "silent" or cryptically expressed BGCs, researchers can unlock the production of entirely new compounds. dntb.gov.uaresearchgate.net Genetic engineering of the berkeleyacetal pathway, for instance by overexpressing a key regulatory gene, has already led to the isolation of a new derivative, berkeleyacetal D. researchgate.netgriffith.edu.au This approach allows for the targeted diversification of the berkeleyacetal scaffold to generate novel analogues for bioactivity screening. researchgate.net

Advancements in Synthetic Chemistry for Meroterpenoid Scaffolds

The intricate and densely functionalized architecture of berkeleyacetals and other 3,5-dimethylorsellinic acid (DMOA)-derived meroterpenoids presents a formidable challenge to synthetic chemists. acs.orgbu.edunih.gov Recent progress has focused on developing more efficient, selective, and sustainable methods to construct these complex molecular frameworks.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being increasingly applied to the synthesis of complex molecules like meroterpenoids. mdpi.commdpi.com In synthetic studies targeting the berkeleyacetal core, researchers have actively developed and examined green protocols for key chemical transformations. acs.org An example includes the use of the Achmatowicz rearrangement, a reaction that can be adapted to more environmentally friendly conditions. acs.org While not always resulting in higher yields compared to traditional methods, the conscious effort to develop and apply these protocols signifies a shift towards more sustainable synthetic practices in the field. acs.org Other green strategies in meroterpenoid synthesis include the use of reagents like titanocene (B72419) dichloride and designing syntheses that minimize waste and maximize atom economy. mdpi.com

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the high selectivity and efficiency of biological catalysts (enzymes). This strategy is particularly well-suited for constructing complex meroterpenoid scaffolds. bu.eduresearchgate.netacs.org Enzymes can perform specific reactions, such as hydroxylations or cyclizations, with a level of stereo- and regioselectivity that is often difficult to achieve using conventional chemical reagents. researchgate.netacs.org

In a modular approach, a core scaffold can be built using chemical synthesis and then modified by enzymes to install specific functional groups. researchgate.net For example, synthetic substrates mimicking biosynthetic intermediates can be incubated with terpene cyclase enzymes to produce novel, non-natural meroterpenoid products. bu.edu This merging of chemical and enzymatic logic provides a powerful and flexible platform for accessing a wide range of natural products and their analogues, including those with the complex drimane (B1240787) meroterpenoid core. acs.org This approach has been proposed for producing rare and "designer" plant-like meroterpenoids for pharmacological evaluation. nih.gov

Exploration of Novel Berkeleyacetal Derivatives for Enhanced Bioactivity

A primary driver of berkeleyacetal research is the potential to discover new derivatives with enhanced or novel biological activities. nih.govd-nb.info The parent compounds, berkeleyacetals A-C, were first isolated from a Penicillium species found in the harsh, acidic environment of Berkeley Pit Lake. acs.orgresearchgate.net Subsequent research has focused on both isolating new natural analogues and creating novel derivatives through synthesis.

Recent studies have led to the isolation of additional natural products alongside the original berkeleyacetals, including berkeleyacetal B and related compounds like 22-epoxyberkeleydione. mdpi.com Furthermore, as noted previously, genetic manipulation of the producing fungus led to the discovery of berkeleyacetal D. researchgate.netgriffith.edu.au

Synthetic chemistry has also played a crucial role in expanding this chemical family. A biomimetic approach, which mimics the proposed biosynthetic pathway, has been used to generate structurally novel, tetracyclic meroterpenoid derivatives from farnesyl and dimethylorsellinic acid precursors. d-nb.info More recently, the first total synthesis of (+)-berkeleyacetal D was achieved, a significant milestone given the compound's highly oxidized and densely functionalized structure. nih.govacs.org This synthetic route not only provides access to the natural product but also offers a platform for creating other architecturally demanding molecules for biological testing. nih.gov The ongoing exploration of these novel derivatives is essential for developing promising new lead compounds for drug discovery. nih.govd-nb.info

Computational Chemistry Applications in Structural and Mechanistic Studies

Computational chemistry has become an indispensable tool in the study of complex natural products like berkeleyacetal A, offering profound insights where experimental methods alone may be insufficient. Although detailed computational studies focused exclusively on this compound are not extensively published, the methodologies applied to its close structural relatives, particularly berkeleyone A and other meroterpenoids, establish a clear precedent for its application. These computational approaches are crucial for elucidating complex stereochemical features and understanding intricate reaction mechanisms.

One of the primary applications of computational chemistry in this area is the verification and assignment of molecular structure. For instance, extensive re-evaluation of experimental and computational 13C NMR chemical shifts has been an effective strategy for determining the relative configurations of complex molecules within this family. researchgate.net Density Functional Theory (DFT) is a common method of choice for modeling the reaction mechanisms of organic compounds, balancing computational cost with accuracy. escholarship.org Quantum chemical calculations have provided deep insights into the catalytic activity of terpene cyclases, the enzymes involved in the biosynthesis of meroterpenoids. researchgate.net

In the context of total synthesis, which is essential for confirming structures and providing material for biological studies, computational modeling plays a key role. For example, in the synthesis of the related berkeleyone A, computational analysis was used to investigate a critical epoxide-initiated polycyclization step. researchgate.net These studies can help rationalize unexpected stereochemical outcomes, such as the formation of specific exo- or endo-adducts in cycloaddition reactions, which are key steps in building the complex polycyclic core of berkeleyacetals. acs.org By modeling transition states and reaction intermediates, chemists can understand and predict the feasibility of proposed synthetic pathways and the origins of stereoselectivity. researchgate.netresearchgate.net

Table 1: Computational Methods in the Study of Berkeleyacetal-Related Meroterpenoids

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating NMR chemical shifts, and analyzing transition states. escholarship.orgresearchgate.net | Elucidating biosynthetic pathways and predicting stereochemical outcomes in total synthesis. |

| Quantum Chemical Calculations | Investigating enzyme-mediated polyene cyclizations and catalytic activity. researchgate.net | Understanding the enzymatic formation of the berkeleyacetal core structure. |

| NMR Chemical Shift Calculations | Assigning and verifying the relative and absolute stereochemistry of complex structures. researchgate.net | Confirming the intricate three-dimensional structure of this compound and its analogs. |

| Reaction Pathway Analysis (e.g., IACTA) | Predicting products and by-products of complex cyclization cascades in total synthesis. researchgate.net | Optimizing synthetic routes to this compound and minimizing undesired side reactions. |

Future Perspectives in Natural Product Drug Discovery

The unique and complex architecture of this compound, combined with the potent bioactivity of its close analogs, positions it as a compound of significant interest for future drug discovery efforts. The primary therapeutic area where berkeleyacetals show immense promise is in the development of novel anti-inflammatory agents. acs.orghkust.edu.hk

Berkeleyacetal C, a structurally related compound, has been shown to be a potent inhibitor of multiple key targets in inflammatory pathways. acs.org It effectively inhibits matrix metalloproteinase-3 (MMP-3) and caspase-1, and strongly suppresses the production of nitric oxide (NO) by inhibiting iNOS protein expression. researchgate.netacs.org Mechanistic studies have revealed that its anti-inflammatory action stems from the inhibition of interleukin-1 receptor-associated kinase 4 (IRAK-4) and the suppression of critical signaling pathways including NF-κB, ERK1/2, and IRF3. acs.orgresearchgate.net These findings strongly suggest that the berkeleyacetal scaffold is a very promising lead for developing new anti-inflammatory drugs. acs.org

Beyond inflammation, there is potential for developing anticancer pharmaceuticals from this class of compounds. researchgate.net For example, some meroterpenoids have demonstrated cytotoxic activity against cancer cell lines such as HepG2 and A549. researchgate.net The intricate structure of this compound makes it an attractive scaffold for medicinal chemistry campaigns to explore structure-activity relationships.

Future research will likely focus on several key areas:

Total Synthesis and Analog Generation: The development of more efficient and scalable total syntheses will be crucial to produce sufficient quantities of this compound and to create a library of synthetic analogs. acs.orgresearchgate.net This will enable comprehensive biological testing and the optimization of potency and pharmacokinetic properties.

Biosynthetic Engineering: With the identification of the biosynthetic gene clusters for related compounds, there is an opportunity for biosynthetic engineering. researchgate.net This could involve manipulating the fungal genes to produce novel berkeleyacetal derivatives that may possess enhanced or new biological activities.

Advanced Discovery Tools: The integration of genome mining, computational techniques, and advanced analytical biochemistry represents the future of natural product discovery. mdpi.com These "omics" approaches can accelerate the identification of novel, bioactive metabolites from extremophilic fungi, potentially uncovering new berkeleyacetal-type compounds. mdpi.com The application of artificial intelligence (AI) in analyzing complex datasets from these sources is also a promising frontier for accelerating the journey from discovery to development. nih.gov

Table 2: Reported Biological Activities of Berkeleyacetal C

| Biological Target/Process | Observed Effect | Potential Therapeutic Application |

|---|---|---|

| MMP-3 and Caspase-1 | Inhibition in the micromolar range. researchgate.netacs.org | Anti-inflammation, Anticancer. |

| Nitric Oxide (NO) Production | Strong inhibition. acs.orgresearchgate.net | Anti-inflammation. |

| iNOS Protein Expression | Inhibition. acs.orgresearchgate.net | Anti-inflammation. |

| IRAK-4 Kinase Activity | Suppression in a concentration-dependent manner. acs.orgresearchgate.net | Anti-inflammation. |

| NF-κB, ERK1/2, IRF3 Signaling | Significant suppression of pathway activation. acs.orgresearchgate.net | Anti-inflammation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.